molecular formula C8H10N2O4 B188603 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid CAS No. 106852-32-8

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid

Cat. No.: B188603
CAS No.: 106852-32-8
M. Wt: 198.18 g/mol
InChI Key: RZQIUKDXAOQLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O4 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethoxy-6-methylpyrimidine with a carboxylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield different functionalized pyrimidine compounds.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: It is used in the production of agrochemicals and materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The pathways involved can include inhibition of nucleic acid synthesis, disruption of metabolic processes, and interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxypyrimidine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    6-Methylpyrimidine-5-carboxylic acid: Does not have the methoxy groups, which can affect its solubility and reactivity.

    2,4-Dimethoxy-5-carboxypyrimidine: Similar structure but without the methyl group, leading to different steric and electronic properties.

Uniqueness

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound in various applications.

Properties

IUPAC Name

2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4-5(7(11)12)6(13-2)10-8(9-4)14-3/h1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQIUKDXAOQLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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